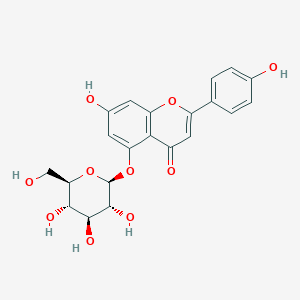
Apigenin 5-O-beta-D-glucopyranoside
Descripción general
Descripción
Apigenin 5-O-beta-D-glucopyranoside is a type of flavonoid that has been found to have inhibitory activity against the enzyme yeast a-glucosidase . It is a glycosyloxyflavone, a type of flavonoid that is apigenin substituted by a beta-D-glucopyranosyl moiety .
Synthesis Analysis
The synthesis of apigenin involves a method that starts from phloroglucinol and anisaldehyde. This transformation features a green method for hydroxyl protection as methyl ethers and a different way for cyclisation using iodine in DMSO . Another method involves the use of a site-specific Apigenin 4′-O-methyltransferase synthesized by the Liverwort Species Plagiochasma appendiculatum .Molecular Structure Analysis
Apigenin 5-O-beta-D-glucopyranoside has a molecular formula of C21H20O10 . It is a flavone that is substituted by hydroxy groups at positions 4′, 5, and 7 .Physical And Chemical Properties Analysis
Apigenin 5-O-beta-D-glucopyranoside has a molecular weight of 432.38 g/mol . It is a yellow powder .Aplicaciones Científicas De Investigación
Neuroprotective Agent
Apigenin 5-O-beta-D-glucopyranoside: has been identified as a promising neuroprotective agent. Its ability to cross the blood-brain barrier allows it to exert antioxidative, anti-inflammatory, neurogenic, and neuroprotective effects, making it a potential treatment for neurodegenerative disorders . It shows low toxicity towards normal neuronal cells while inducing cytotoxicity in nervous system cancer cells, suggesting a targeted approach in treating such malignancies .
Anticancer Activity in Nervous System Cancers
This flavonoid has demonstrated significant potential in treating nervous system cancers, such as glioblastoma and neuroblastoma. It induces cell cycle arrest and apoptosis, inhibits migration, invasion, and angiogenesis, and has been shown to work synergistically with other compounds to enhance these effects .
Cervical Cancer Inhibition
In the context of cervical cancer associated with human papillomavirus (HPV), Apigenin 5-O-beta-D-glucopyranoside has shown inhibitory properties. Computational studies suggest that it exhibits significant binding energy against proteins involved in HPV-associated cervical cancer, indicating its potential as an inhibitor .
DNA Polymerase Theta Inhibition
The compound also targets DNA polymerase theta, a protein implicated in cancer development. Molecular docking studies reveal that Apigenin 5-O-beta-D-glucopyranoside binds with this enzyme, suggesting a role in cancer therapy by potentially inhibiting DNA repair mechanisms exploited by cancer cells .
Pharmaceutical Research
Apigenin 5-O-beta-D-glucopyranoside: is widely used in pharmaceutical research due to its various therapeutic properties. It’s being explored for its potential in drug formulations, especially in enhancing bioavailability and targeting specific pathways in disease contexts .
Cosmetics and Health Products
Beyond its pharmaceutical applications, this compound finds use in the cosmetics industry. Its antioxidative properties are beneficial in skincare products, and its health-promoting effects make it a valuable ingredient in nutraceuticals .
Nanocarrier Drug Delivery Systems
Recent advancements in nanotechnology have led to the exploration of Apigenin 5-O-beta-D-glucopyranoside as a candidate for nano-delivery systems. Encapsulating this compound in liposomes or poly lactic-co-glycolide nanoparticles has been shown to improve its functionality and bioavailability, opening new avenues for its application in targeted therapies .
Synergistic Therapeutic Effects
The compound’s ability to work synergistically with other therapeutic agents is a significant area of interest. Studies have indicated that when used in combination with other drugs, Apigenin 5-O-beta-D-glucopyranoside can enhance the overall therapeutic effect, particularly in the context of cancer treatment .
Mecanismo De Acción
Target of Action
Apigenin 5-O-beta-D-glucopyranoside, a derivative of Apigenin, has been found to exhibit significant binding energy against the L1 protein in humans . It also has potential inhibitory effects on DNA polymerase theta .
Mode of Action
Apigenin 5-O-beta-D-glucopyranoside interacts with its targets, leading to various biochemical changes. For instance, it has been found to inhibit α-glucosidase and α-amylase, two key enzymes involved in starch digestion . It also triggers cell apoptosis, autophagy, and immune response, and inhibits cell cycle progress and cell migration and invasion by targeting multiple signaling pathways .
Biochemical Pathways
Apigenin 5-O-beta-D-glucopyranoside affects several biochemical pathways. It has been found to modulate key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . It also inhibits the activity of MMPs through anti-inflammation and anti-oxidative stress .
Pharmacokinetics
Studies on apigenin, the parent compound, suggest that it is systemically absorbed and recirculated by enterohepatic and local intestinal pathways when taken orally . Its bioavailability is in the region of 30%, and it reaches maximal circulating concentration after a time of 0.5–2.5h, with an elimination half-life averaging 2.52 ± 0.56h .
Result of Action
The molecular and cellular effects of Apigenin 5-O-beta-D-glucopyranoside’s action are diverse. It has antioxidative, anti-inflammatory, neurogenic, and neuroprotective effects . It also induces cytotoxicity on nervous system cancer cells via triggering several signal pathways and molecular targets . Its anticancer effects have been contributed to various mechanisms such as induction of cell cycle arrest and apoptosis, and inhibition of migration, invasion, and angiogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Apigenin 5-O-beta-D-glucopyranoside. For instance, the factors affecting protein-phenolic interactions are classified as internal factors (characteristics of proteins, types of phytochemicals, protein/phytochemical ratio) and external factors (temperature, pH, ionic strength, additional reagents, and other food components)
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFULXUJZHFG-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings of the research regarding Apigenin derivatives and their interaction with the DNA polymerase theta receptor?
A1: The research utilizes computational methods to investigate the potential of Apigenin derivatives as inhibitors of the DNA polymerase theta receptor. While the abstract doesn't provide specific results, it suggests that these derivatives show promise in inhibiting this receptor, which could have implications for the treatment of human papillomavirus-associated cervical cancer. [] Further research, including in vitro and in vivo studies, would be needed to confirm these findings and explore the efficacy and safety of these derivatives.
Q2: How does the study employ computational chemistry to investigate Apigenin derivatives as potential inhibitors?
A2: The study likely utilizes molecular docking simulations to predict the binding affinity and interactions of Apigenin derivatives with the DNA polymerase theta receptor. [] These simulations can provide insights into the binding mode, key interacting residues, and potential structural modifications that could enhance the inhibitory activity of these compounds. Additionally, the research may employ quantitative structure-activity relationship (QSAR) studies to establish a correlation between the structural features of Apigenin derivatives and their inhibitory potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








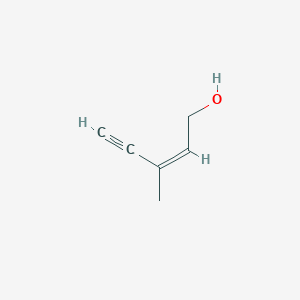



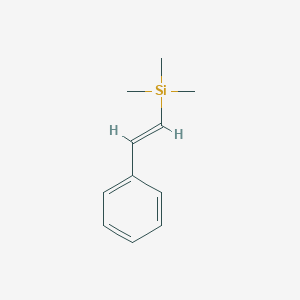

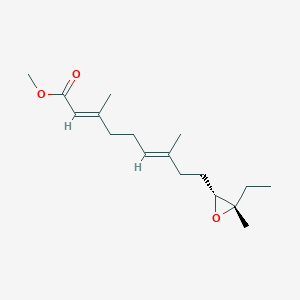
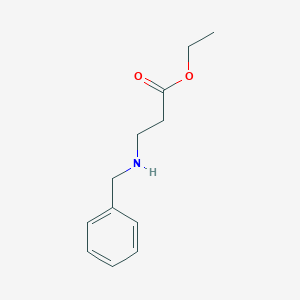
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)